HDAC6 Inhibition: 2-Amino-4,6-dimethoxybenzoic Acid-Derived Scaffold Demonstrates 1000-Fold Selectivity Over HDAC8
Derivatives built upon the 2-amino-4,6-dimethoxybenzoic acid core exhibit potent and selective inhibition of histone deacetylase 6 (HDAC6). In direct comparative enzymatic assays, a representative 2-amino-4,6-dimethoxybenzoic acid-derived compound (BDBM50460405/CHEMBL4228987) demonstrated an IC50 of 5 nM against full-length recombinant human HDAC6 expressed in baculovirus-infected Sf9 cells [1]. In contrast, the same compound showed an IC50 of 5,000 nM (5 µM) against recombinant human HDAC8 under comparable assay conditions, representing a 1,000-fold selectivity margin for HDAC6 over HDAC8 [1]. This selectivity profile is structurally contingent upon the 2-amino-4,6-dimethoxy substitution pattern, which optimizes interactions with the HDAC6 catalytic pocket while disfavoring binding to other HDAC isoforms.
| Evidence Dimension | Enzymatic inhibition potency and isoform selectivity |
|---|---|
| Target Compound Data | IC50 = 5 nM (HDAC6); IC50 = 5,000 nM (HDAC8) |
| Comparator Or Baseline | Same compound tested against HDAC8 (internal comparator) in parallel assay format |
| Quantified Difference | Selectivity ratio HDAC8/HDAC6 = 1,000 (5,000 nM / 5 nM) |
| Conditions | Recombinant full-length human N-terminal GST-tagged HDAC6 expressed in baculovirus-infected Sf9 cells; recombinant full-length human C-terminal His-tagged HDAC8; substrate: Boc-Lys-(Ac)-AMC |
Why This Matters
Procurement of this specific regioisomer is essential for research programs targeting HDAC6-selective inhibition with minimized off-target activity against other HDAC isoforms, as the 4,6-dimethoxy pattern is critical for achieving this selectivity window.
- [1] BindingDB Entry BDBM50460405 (CHEMBL4228987). HDAC6 and HDAC8 Inhibition Data. Shenyang Pharmaceutical University / ChEMBL. View Source
